
Lipoxin A5
Beschreibung
Contextualization within Endogenous Lipid Mediators and Eicosanoids
Endogenous lipid mediators are signaling molecules derived from the enzymatic or non-enzymatic oxidation of fatty acids. Eicosanoids, a major class of these mediators, are oxygenated derivatives of C20 PUFAs, such as arachidonic acid (AA). These include prostaglandins, thromboxanes, and leukotrienes, many of which are known for their roles in initiating and propagating inflammation. nih.govphysiology.org The release and oxygenation of arachidonic acid are considered critical events in regulating host defense and inflammation. physiology.org
Classification of Lipoxins as Specialized Pro-Resolving Mediators (SPMs)
In contrast to the pro-inflammatory eicosanoids, a distinct family of lipid mediators actively promotes the resolution of inflammation. These are known as Specialized Pro-Resolving Mediators (SPMs). frontiersin.orgnih.gov SPMs are biosynthesized from PUFAs, including omega-6 fatty acids like AA and omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov SPMs are currently classified into four main types: lipoxins (LXs), resolvins (Rv), protectins (PD), and maresins (MaR). frontiersin.orgnih.gov Lipoxins were the first family of SPMs to be described and are notable for being derived from omega-6 fatty acids, primarily arachidonic acid, although other PUFAs can also serve as precursors for related lipoxin-like compounds. frontiersin.orgcsic.es Like other SPMs, lipoxins form during an inflammatory response and act to resolve it. wikipedia.org
Overview of Lipoxin A5 within the Lipoxin Series
The lipoxin family includes several members, primarily Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), which are derived from arachidonic acid. wikipedia.orgmdpi.com These compounds are characterized by a trihydroxytetraene structure. wikipedia.organnualreviews.org this compound (LXA5) is a related compound within the broader lipoxin series. Unlike LXA4 and LXB4, which originate from arachidonic acid, this compound is derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. caymanchem.com It shares the characteristic structural motif of trihydroxy fatty acids. nih.gov The molecular formula for this compound is C20H30O5. nih.gov While LXA4 and LXB4 are the most extensively studied lipoxins, the existence of compounds like LXA5 highlights the diverse range of bioactive lipids that can be generated from different PUFA precursors within the SPM framework.
Historical Perspectives on Lipoxin Discovery and Early Research
The initial discovery of lipoxins marked a significant advancement in the understanding of inflammation resolution. Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4) were first described in 1984 by Charles Serhan, Mats Hamberg, and Bengt Samuelsson. wikipedia.orgnih.gov Their early research, utilizing human blood neutrophils, showed that these cells, when stimulated, could produce LXA4 and LXB4. wikipedia.org Initially, the observed responses of neutrophils to stimulation by these lipoxins, such as superoxide anion generation and degranulation, were interpreted as potentially pro-inflammatory. wikipedia.org However, subsequent studies revealed that these lipoxins, along with their epimers (like 15-epi-LXA4 and 15-epi-LXB4, also known as aspirin-triggered lipoxins), primarily function to dampen and resolve inflammation, acting as anti-inflammatory cell signaling agents. wikipedia.orgscielo.br This shift in understanding established lipoxins as the first recognized lipid mediators with endogenous anti-inflammatory and pro-resolution activities. mdpi.comnih.gov The biosynthesis of lipoxins was found to occur through the action of lipoxygenase enzymes, often involving transcellular pathways between different cell types, such as leukocytes and platelets. nih.govnih.gov The discovery of aspirin's ability to trigger the formation of 15-epi-lipoxins further highlighted the complexity and therapeutic potential of this lipid mediator system. frontiersin.orgnih.govnih.gov
Eigenschaften
CAS-Nummer |
95851-20-0 |
---|---|
Molekularformel |
C20H30O5 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(5S,6S,7E,9E,11Z,13Z,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,8-3-,13-9-,14-10+/t17-,18-,19-/m0/s1 |
InChI-Schlüssel |
ZZMKOZNTEJVKRY-MCPYMSAWSA-N |
SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Isomerische SMILES |
CC/C=C\C[C@@H](/C=C\C=C/C=C/C=C/[C@@H]([C@H](CCCC(=O)O)O)O)O |
Kanonische SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Synonyme |
5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid lipoxene A lipoxin A5 |
Herkunft des Produkts |
United States |
Cellular and Immunomodulatory Actions of Lipoxins
Modulation of Innate Immune Cell Functions
Lipoxins exhibit selective actions on various innate immune cells, including neutrophils, macrophages, mast cells, and eosinophils nih.govscielo.brcore.ac.uk.
Neutrophil Chemotaxis and Infiltration Inhibition
A key function of lipoxins, particularly LXA4, is the inhibition of neutrophil chemotaxis and infiltration to sites of inflammation frontiersin.orgnih.govscielo.brscielo.braai.org. This action is considered a crucial "stop signal" for neutrophil recruitment, limiting potential tissue damage mediated by these cells scielo.brcore.ac.ukaai.orgatsjournals.org. Studies have shown that LXA4 and its analogs can inhibit neutrophil chemotactic responses stimulated by pro-inflammatory mediators like leukotriene B4 (LTB4) and N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) scielo.braai.orgatsjournals.orgfrontiersin.org. They also modulate neutrophil transmigration across epithelial and endothelial cell monolayers and inhibit adhesion to endothelial cells scielo.brscielo.braai.orgatsjournals.org. While specific data on LXA5's direct effect on neutrophil chemotaxis is less extensively documented compared to LXA4, lipoxins as a class are known to exert this inhibitory effect dntb.gov.uaresearchgate.net.
Macrophage Phenotype Switching (M1/M2 Polarization)
Macrophages exhibit plasticity and can polarize into different functional phenotypes, primarily pro-inflammatory M1 and anti-inflammatory/resolving M2 macrophages scispace.comdovepress.com. Lipoxins, particularly LXA4, play a significant role in modulating macrophage polarization, favoring a shift towards the M2 phenotype, which is essential for resolving inflammation and promoting tissue repair frontiersin.orgresearchgate.netnih.govscispace.comdovepress.comnih.govresearchgate.netnih.gov. Research indicates that LXA4 can inhibit the polarization of M1 macrophages induced by stimuli like lipopolysaccharide (LPS), decreasing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α frontiersin.orgresearchgate.netscispace.comresearchgate.netnih.gov. Concurrently, LXA4 can promote the formation of M2 macrophages, increasing the expression of M2 markers like CD206 and Arg-1 and the release of anti-inflammatory cytokines such as IL-10 researchgate.netscispace.comdovepress.comresearchgate.netnih.gov. This modulation of macrophage phenotype by LXA4 is reported to occur via the FPR2 receptor, involving signaling pathways such as NF-κB and IRF pathways scispace.comresearchgate.net.
Promotion of Phagocytosis of Apoptotic Cells (Efferocytosis)
The efficient removal of apoptotic neutrophils and other cells by macrophages, a process known as efferocytosis, is critical for the resolution of inflammation and the prevention of secondary necrosis and tissue damage frontiersin.orgnih.govaai.org. Lipoxins, especially LXA4, are potent stimuli for the nonphlogistic phagocytosis of apoptotic neutrophils by macrophages frontiersin.orgaai.orgnih.gov. This process facilitates the clearance of accumulated leukocytes without triggering the release of pro-inflammatory mediators aai.org. LXA4-triggered phagocytosis is concentration-dependent and involves receptors such as CD36, αvβ3, and CD18, as well as signaling pathways involving pertussis toxin-sensitive G proteins aai.org.
Regulation of Macrophage Survival and Autophagy
Lipoxins contribute to the resolution of inflammation by influencing macrophage survival and regulating autophagy frontiersin.orgnih.gov. Autophagy is a cellular process involved in the degradation and recycling of cellular components, and it plays a role in controlling inflammation and fine-tuning the immune response nih.govnih.gov. Studies have shown that lipoxins, such as 15-epi-LXA4 (an aspirin-triggered lipoxin with similar activities to LXA4), can promote autophagy in macrophages frontiersin.orgnih.govnih.govnih.govamegroups.orgmdpi.com. This induction of autophagy may contribute to improved macrophage survival and functionality, supporting the clearance of debris and the restoration of tissue homeostasis nih.gov. The activation of autophagy by lipoxins has been linked to pathways such as MAPK and Nrf2 frontiersin.orgnih.gov.
Effects on Mast Cells and Eosinophils
Lipoxins also modulate the function of mast cells and eosinophils, immune cells heavily involved in allergic and inflammatory responses core.ac.uknih.govwikipedia.orgrupress.org. LXB4 has been shown to decrease nasal mucosal leukocytes and the degranulation of mast cells and eosinophils in murine models of allergic inflammation nih.govresearchgate.net. LXB4 also decreased eotaxin-dependent eosinophil chemotaxis and IgE-mediated mast cell degranulation nih.gov. LXA4 has been reported to counteract GM-CSF signaling in eosinophils, preventing their activation and the production of inflammatory cytokines nih.gov. These actions highlight the role of lipoxins in resolving inflammation mediated by these cell types nih.govresearchgate.netnih.gov.
Modulation of Adaptive Immune Cell Functions
While initially recognized for their effects on innate immunity, research indicates that lipoxins also influence the adaptive immune system, particularly B cells nih.govnih.govscispace.comoup.com. LXA4 has been shown to modulate adaptive immunity by decreasing memory B cell responses nih.govfrontiersin.orgnih.govscispace.comoup.com. Studies have demonstrated that LXA4 can decrease IgM and IgG production in activated human B cells through an ALX/FPR2-dependent mechanism, involving the downregulation of NF-κB p65 nuclear translocation nih.govscispace.comoup.com. LXA4 also inhibited the antibody production and proliferation of human memory B cells, but not naive B cells nih.govoup.com. This suggests a role for lipoxins in regulating the humoral immune response, which could have implications for inflammatory and autoimmune disorders nih.govscispace.comoup.com.
Table 1: Summary of Lipoxin Actions on Immune Cells
Immune Cell Type | Key Actions of Lipoxins (primarily LXA4/LXB4) | Relevant Research Findings |
Neutrophils | Inhibition of chemotaxis and infiltration; Inhibition of transmigration and adhesion. | Inhibition of fMLP and LTB4-induced chemotaxis; Modulation of transmigration across epithelial/endothelial cells; Inhibition of adhesion to endothelial cells. scielo.brcore.ac.ukscielo.braai.orgatsjournals.orgfrontiersin.org |
Macrophages | Promotion of M2 polarization; Inhibition of M1 polarization; Promotion of efferocytosis; Regulation of survival and autophagy. | Decreased pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α); Increased anti-inflammatory cytokine production (IL-10); Enhanced uptake of apoptotic neutrophils; Induction of autophagy. frontiersin.orgresearchgate.netnih.govaai.orgscispace.comdovepress.comnih.govresearchgate.netnih.govnih.govnih.govamegroups.orgmdpi.comresearchgate.net |
Mast Cells | Inhibition of degranulation. | Decreased degranulation in allergic inflammation models. nih.govresearchgate.net |
Eosinophils | Inhibition of chemotaxis; Inhibition of degranulation; Counteraction of GM-CSF signaling. | Decreased eotaxin-dependent chemotaxis; Inhibition of degranulation in allergic inflammation models; Attenuation of activation and inflammatory cytokine production. core.ac.uknih.govresearchgate.netnih.gov |
B Cells | Decreased memory B cell antibody production and proliferation. | Inhibition of IgM and IgG production in activated memory B cells via ALX/FPR2 and NF-κB pathway. nih.govfrontiersin.orgnih.govscispace.comoup.com |
T Lymphocyte Activation and Cytokine Production Modulation
While much of the research on lipoxins and T cells has focused on LXA4, lipoxins generally are understood to influence T lymphocyte activity. Studies on lipoxins indicate they can block the production of the pro-inflammatory cytokine TNF-α by lymphocytes. wikipedia.orgcaymanchem.com Additionally, lipoxins can increase the production of the anti-inflammatory cytokine CCR5 by T lymphocytes. wikipedia.org The control of inflammatory gene expression by lipoxins in T cells may involve decreasing levels of transcription factors like NFκB and AP-1. dovepress.com
B Lymphocyte Differentiation and Antibody Production Regulation
Research, primarily with LXA4, suggests that lipoxins can modulate adaptive immunity by decreasing memory B-cell antibody production and proliferation. dovepress.comresearchgate.net This action is reported to occur via an ALX/FPR2-dependent mechanism on the B-cell surface. dovepress.com This regulatory effect on B cells may prevent maladaptive immunity and autoimmune reactions. researchgate.net
Innate Lymphoid Cell (ILC) Responses
While specific data on the direct effects of Lipoxin A5 on Innate Lymphoid Cells (ILCs) is limited in the provided search results, general understanding of SPMs suggests they influence various immune cell types involved in innate responses. One study on alphavirus encephalomyelitis noted the detection of TGFβ1-positive ILCs and their potential role in the context of IL-10 deficiency, highlighting the interplay of regulatory mediators and ILCs in immune responses. mdpi.com Further research is needed to specifically elucidate the impact of LXA5 on ILC populations and their functions.
Regulation of Cytokine and Chemokine Networks
Lipoxins play a significant role in regulating the complex network of cytokines and chemokines, contributing to the resolution of inflammation. wikipedia.orgdovepress.comfrontiersin.org
Inhibition of Pro-Inflammatory Mediators (e.g., IL-1, IL-6, TNF-α)
Lipoxins are known to decrease the production of various pro-inflammatory mediators. wikipedia.orgresearchgate.netfrontiersin.orgmdpi.com This includes the inhibition of cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netfrontiersin.orgmdpi.comresearchgate.net Studies, often focusing on LXA4, indicate that lipoxins can lower the release of these cytokines by mechanisms that may involve the reduction of NF-κB activation. researchgate.net Lipoxins can also block TNF-α secretion by lymphocytes. dovepress.comcaymanchem.com The anti-inflammatory effects of lipoxins can involve inhibiting the expression of inflammatory genes by decreasing the nuclear levels of NFκB and AP-1. dovepress.com
Pro-Inflammatory Mediator | Effect of Lipoxins (primarily LXA4) | Potential Mechanism |
IL-1β | Inhibition of production | Lowering NF-κB activation |
IL-6 | Inhibition of production | Lowering NF-κB activation |
TNF-α | Inhibition of production/secretion | Lowering NF-κB and AP-1 levels |
Note: Data primarily derived from studies on Lipoxin A4, relevant to the general actions of lipoxins.
Stimulation of Anti-Inflammatory Mediators (e.g., IL-10, TGF-β1)
In addition to inhibiting pro-inflammatory signals, lipoxins can facilitate the release or increase the production of anti-inflammatory mediators. wikipedia.orgfrontiersin.orgresearchgate.net This includes stimulating the production of cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta 1 (TGF-β1). researchgate.netfrontiersin.orgresearchgate.net These actions contribute to shifting the local environment from pro-inflammatory to anti-inflammatory and pro-resolving. dovepress.comresearchgate.net
Anti-Inflammatory Mediator | Effect of Lipoxins (primarily LXA4) |
IL-10 | Stimulation of production |
TGF-β1 | Stimulation of production |
Note: Data primarily derived from studies on Lipoxin A4, relevant to the general actions of lipoxins.
Control of Gene Expression and Transcription Factor Activity
Research into the direct control of gene expression and transcription factor activity specifically by this compound is limited in the provided search results. However, studies on lipoxins in general, particularly Lipoxin A4 (LXA4), provide insights into potential mechanisms that may be shared by this compound due to their structural similarities and shared biosynthetic pathways. Lipoxins are derived enzymatically from arachidonic acid, often involving the enzyme 5-lipoxygenase (5-LO), encoded by the ALOX5 gene wikipedia.orgnih.govprobiologists.com. The ALOX5 gene itself has known transcription factor binding sites in its promoter region, including AP-1, ATF-2, c-Jun, Egr-1, GR, GR-alpha, p53, and Sp1 genecards.org.
While the enzyme 5-LO is primarily known for its role in lipid mediator biosynthesis, recent data suggest it can also influence gene expression in a lipid mediator-independent manner, potentially through modulating miRNA processing and transcription factor shuttling nih.gov. Furthermore, some lipid mediators, such as LXA4, have been described as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear transcription factor involved in regulating genes related to metabolic processes and possessing anti-inflammatory effects nih.gov. LXA4 has been shown to increase PPARγ transcriptional activity nih.gov. Although these findings relate primarily to the enzyme involved in lipoxin synthesis or to LXA4, they suggest potential avenues through which this compound, as a related lipoxin, might indirectly or directly influence gene expression and transcription factor activity. One study mentioned investigating mRNA expression of selected transcription factors in the context of this compound in colorectal cancer cells, but specific details on LXA5's control over these factors were not provided uni-frankfurt.de.
Impact on Reactive Oxygen Species (ROS) Production and Cell Adhesion Molecules
Lipoxins are reported to decrease the production of pro-inflammatory reactive oxygen species (ROS) and the expression of cell adhesion molecules by various cell types wikipedia.org. ROS play a critical role in inflammation, and their production is increased during the inflammatory response probiologists.comimrpress.com. They also regulate various intracellular adhesion molecules, such as ICAM-1, VCAM-1, and selectins, which are crucial for the interaction with leukocytes and their transendothelial migration frontiersin.org.
Studies have demonstrated that lipoxins can modify ROS production and integrin receptor expression on neutrophils nih.gov. Specifically, treatment with lipoxins attenuated neutrophil oxidative burst, a process contributing to atherosclerotic development nih.gov. This effect was observed in neutrophils from patients with atherosclerosis, while an opposite effect was noted in neutrophils from healthy controls, indicating a differential regulation depending on the physiological state nih.gov. Lipoxins also attenuated the upregulation of the high-affinity conformation of the CD11b/CD18 integrin, which is central to clot activation and atherosclerosis nih.gov. Although these findings often refer to lipoxins generally or specifically to LXA4 and LXB4, they highlight a class effect that may extend to this compound in modulating cellular oxidative state and the expression of molecules facilitating cell-cell interactions.
Modulation of Endothelial Cell-Leukocyte Interactions
Lipoxins are known to modulate activated endothelial cell-leukocyte interactions wikipedia.orgnih.gov. These interactions are fundamental to the inflammatory process, involving the recruitment and migration of leukocytes to sites of inflammation. Lipoxins, including LXA4 and aspirin-triggered lipoxins (ATL), have been shown to suppress various neutrophil functions, such as chemotaxis, adherence, and transmigration ahajournals.org.
Preclinical Biological Roles of Lipoxin Disease Models
General Mechanisms in Inflammation Resolution and Homeostasis Restoration
Lipoxins, including LXA5, play a role in the resolution of inflammation through several mechanisms. These include inhibiting neutrophil chemotaxis and infiltration, promoting the phagocytic clearance of apoptotic cells by macrophages (efferocytosis), and stimulating the accumulation of nonphlogistic monocytes/macrophages frontiersin.orgwikipedia.org. They can also influence the phenotypic profile of macrophages towards an M2 pro-resolving state frontiersin.org. Studies have shown that lipoxins can decrease the production of proinflammatory mediators such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α, while facilitating the release of anti-inflammatory cytokines nih.gov.
Specifically, 15-epi-lipoxin A5 has been shown to promote neutrophil exit from exudates and their clearance by splenic macrophages, demonstrating a systemic resolution mechanism in localized tissue inflammation nih.govsemanticscholar.org. Exogenous 15-epi-lipoxin A5 decreased exudate neutrophils and increased local tissue macrophage efferocytosis in mouse dorsal air pouches nih.govresearchgate.net.
Roles in Neuroinflammation and Neuroprotection Models
In the nervous system, lipoxins exert protective effects against neurological diseases, many of which involve neuroinflammation frontiersin.orgnih.gov. Neuroinflammation is a key component in the pathology of various neurological conditions, and specialized pro-resolving mediators like lipoxins are increasingly recognized for their potential therapeutic roles frontiersin.orgescholarship.orgnih.gov. The expression of the formyl peptide receptor 2 (FPR2/ALX), a receptor for LXA4 and potentially other lipoxins, is often increased in pathological conditions in the nervous system, such as subarachnoid hemorrhage and Alzheimer's disease frontiersin.orgnih.gov.
Ischemic and Hemorrhagic Stroke Models
Inflammation following ischemia-reperfusion is a critical factor in ischemic stroke pathophysiology nih.gov. While much of the research in stroke models has focused on LXA4, which has been detected after ischemic stroke in animal models and patients, the specific role of LXA5 is less documented nih.govresearchgate.net. LXA4 has been shown to reduce infarct volumes and improve neurological scores in animal models of stroke researchgate.net. Lipoxins can modulate activated endothelial leukocyte interactions and maintain the integrity of the blood-brain barrier by suppressing proinflammatory mediators and matrix metallopeptidases (MMPs) nih.gov.
Traumatic Brain and Spinal Cord Injury Models
Traumatic brain injury (TBI) involves a complex cascade of reactions, including inflammation, following the initial mechanical damage nih.govdergipark.org.tr. While studies have investigated the role of lipoxins in TBI, often focusing on LXA4, specific data on LXA5 in TBI and spinal cord injury models is limited in the provided search results nih.gov. LXA4 has been shown to attenuate brain damage and downregulate proinflammatory cytokines and phosphorylated mitogen-activated protein kinases in a mouse model of TBI nih.gov.
Models of Neurodegenerative Conditions (e.g., Alzheimer's Disease, Multiple Sclerosis)
Chronic inflammation plays a significant role in neurodegenerative diseases like Alzheimer's disease (AD) and Multiple Sclerosis (MS) nih.gov. Dysregulation of lipoxin synthesis has been reported in animal models and patient samples of AD escholarship.orgnih.gov. Reduced levels of SPMs, including LXA4 and LXB4, have been observed in the plasma of MS patients and correlated with disease progression nih.gov. While the broader family of lipoxins is implicated, specific preclinical studies focusing on LXA5 in AD or MS models were not prominently found in the search results. Lipoxins are increasingly implicated in neuroinflammation and neurodegeneration through dysregulated lipoxygenase activity and receptor signaling, and they may directly affect neuronal survival nih.gov.
Neuropathic Pain Models
Neuroinflammation is critically involved in the pathophysiology of neuropathic pain frontiersin.orgresearchgate.net. While LXA4 has been shown to modulate microglial activation and TNF-α release via ALX/FPR2 receptors, thereby reducing neuropathic pain in rodents after spinal cord hemisection, specific preclinical data on LXA5 in neuropathic pain models is limited in the provided results frontiersin.org.
Neonatal Hypoxia-Ischemia Encephalopathy Models
Compound Information
Compound Name | PubChem CID |
Lipoxin A5 | 13914950 |
Data Tables
Based on the available search results, specific quantitative data directly pertaining only to this compound's effects in the detailed preclinical models (5.2.1-5.2.5) is limited. Much of the literature discusses lipoxins as a class or focuses on LXA4. However, one study provides data on 15-epi-lipoxin A5 in a TNF-α-induced inflammation model, which can be presented in a table format.
Table 1: Effect of 15-epi-Lipoxin A5-ME (CII) on Inflammatory Cell Counts in Mouse Dorsal Air Pouch Exudates
Treatment Group | Total Inflammatory Cells (24h) | Neutrophils (24h) | Macrophages (24h) |
Vehicle | Data not explicitly provided | Data not explicitly provided | Data not explicitly provided |
15-epi-LXA5-ME | Decreased compared to vehicle researchgate.net | Decreased compared to vehicle researchgate.net | Data not explicitly provided |
Naproxen | Data not explicitly provided | Data not explicitly provided | Data not explicitly provided |
*Statistical significance indicated as p < 0.05 compared to vehicle in the source figure description researchgate.net. Specific cell counts were not extracted as numerical data in the snippets.
Table 2: Effect of 15-epi-Lipoxin A5-ME (CII) on Apoptotic Neutrophils and Macrophage Efferocytosis in Mouse Dorsal Air Pouch Exudates (24h)
Treatment Group | % 7AAD-, AnnexinV+ Apoptotic Neutrophils | % Macrophages Performing Efferocytosis |
Vehicle | Data not explicitly provided | Data not explicitly provided |
15-epi-LXA5-ME | Increased compared to vehicle researchgate.net | Increased compared to vehicle researchgate.net |
Naproxen | Data not explicitly provided | Data not explicitly provided |
*Statistical significance indicated as p < 0.05 compared to vehicle in the source figure description researchgate.net. Specific percentages were not extracted as numerical data in the snippets.
Blood-Brain Barrier Integrity Modulation
Research suggests potential indirect roles for this compound in the context of blood-brain barrier (BBB) function. The dysfunction of the BBB is implicated in several neurological disorders. Studies have indicated that EPA metabolites, including this compound, can inhibit VNUT-mediated ATP transport. While the direct impact of this inhibition on BBB integrity requires further elucidation, it points to a potential mechanism by which LXA5 might influence cellular transport processes relevant to the barrier. Additionally, this compound has been mentioned in relation to the inhibition of human neutrophil transmigration across endothelial cells towards chemoattractants such as LTB4 and fMLP. Endothelial cells are a key component of the BBB, and the ability to modulate neutrophil movement across this cellular layer could indirectly affect barrier function during inflammatory processes.
Implications in Cardiovascular and Metabolic Disease Models
The role of this compound in cardiovascular and metabolic diseases has been explored in various model systems, often within the broader context of specialized pro-resolving mediators.
Atherosclerosis Progression and Resolution in Animal Models
While research on the specific role of this compound in atherosclerosis progression and resolution in animal models is not as extensively documented as for some other lipoxins like LXA4, studies on related lipid mediators provide context. An imbalance between pro-inflammatory leukotrienes and specialized pro-resolving mediators is considered significant in atherogenesis. In atherosclerotic rabbit models, changes in eicosanoid levels, including a decrease in 5-lipoxygenase metabolites such as LTB4, have been observed, suggesting that dietary cholesterol might influence atherosclerosis through altered lipoxygenase pathways. Although this compound is an EPA-derived lipoxin, specific data detailing its direct impact on plaque formation or resolution in these models is limited in the provided information. However, in a targeted lipidomic study in patients with acute-on-chronic liver failure (ACLF), an imbalance between omega-6 arachidonic acid (AA) and omega-3 EPA derivatives was noted. In this context, plasma concentrations of the EPA-derived LXA5 were associated with liver failure and mortality and showed a negative correlation with IL-8 and cell death markers. This suggests a potential involvement of LXA5 in systemic inflammatory responses associated with metabolic complications, although this finding is from a clinical study, not an animal model of atherosclerosis specifically.
Renal Fibrosis and Diabetic Kidney Disease Models
Based on the available search results, there is a lack of specific, detailed research findings focusing solely on the effects of this compound in preclinical models of renal fibrosis or diabetic kidney disease. While specialized pro-resolving mediators are generally being investigated for their potential in various inflammatory and fibrotic conditions, direct evidence pertaining to this compound in these specific renal disease models was not identified in the provided information.
Effects in Respiratory System Models
This compound and its epimers have shown activity in preclinical models related to respiratory diseases, particularly those involving inflammation.
Allergic Airway Inflammation and Asthma Models
Specialized pro-resolving mediators, including lipoxins, are being investigated for their counter-regulatory roles in allergic airway inflammation and asthma. Research has indicated that 15-epi-lipoxin A5, an epimer of this compound, plays a role in promoting the exit of neutrophils from inflammatory exudates, facilitating their clearance by splenic macrophages. This mechanism is relevant to the resolution of inflammation in the airways, where neutrophil accumulation is a key feature of allergic responses. While studies on LXA4 and its analogs have highlighted the potential of lipoxin pathways as therapeutic targets for asthma, the specific contribution of this compound itself in attenuating allergic airway inflammation has been explored, particularly concerning its epimer's effect on neutrophil dynamics.
Impact in Gastrointestinal and Hepatic Models
The gastrointestinal tract and liver are sites where inflammatory processes play significant roles in disease pathogenesis. Research has explored the involvement of lipid mediators, including lipoxins, in modulating these processes.
Inflammatory Bowel Disease Models
Research specifically detailing the impact of this compound in preclinical models of inflammatory bowel disease (IBD) is limited in the available literature. Some studies investigating lipoxin biosynthesis in the context of IBD have tentatively identified 5-series lipoxins, including LXA5 and its isomers, produced by cells. citeab.com The broader class of lipoxins, particularly LXA4, has demonstrated anti-inflammatory effects in experimental colitis models. cmdm.twlipidmaps.orgnih.gov Dietary supplementation with n-3 polyunsaturated fatty acids, the precursors of 5-series lipoxins like LXA5, has shown beneficial effects in animal models of IBD, associated with a decrease in inflammatory eicosanoids. nih.govlipidmaps.org However, direct experimental data specifically demonstrating the therapeutic impact or mechanistic roles of exogenous or endogenously modulated LXA5 in well-defined IBD animal models were not prominently found in the consulted literature.
Liver Injury Models
Studies investigating acute-on-chronic liver failure (ACLF) in humans have provided insights into the potential role of this compound in hepatic injury. Targeted lipidomic analysis in patients with acutely decompensated cirrhosis revealed that plasma concentrations of EPA-derived LXA5 were associated with liver failure and mortality. nih.govciteab.comwikidata.org Notably, lower levels of LXA5 were negatively associated with short-term mortality in patients with ACLF, suggesting a potential protective or pro-resolving role that is diminished during severe liver dysfunction. nih.govwikidata.org LXA5, alongside other lipid mediators such as Leukotriene E4 (LTE4) and EKODE (derived from linoleic acid), was identified as part of a lipid mediator signature associated with coagulation and liver failures in ACLF patients. nih.govzhanggroup.org LXA5 is considered an anti-inflammatory mediator, and its levels are reported to be notably reduced in ACLF patients. nih.gov The biosynthesis of LXA5 from EPA is understood to occur via the action of 12-lipoxygenase (12-LOX), a pathway distinct from the 15-lipoxygenase (15-LOX) mediated production of LXA4 from arachidonic acid. wikipedia.orgwikidata.org While these findings highlight an association between LXA5 levels and liver injury severity and outcome in a clinical setting, detailed preclinical studies specifically using LXA5 in animal models of liver injury to elucidate its direct causal effects and mechanisms were not extensively available within the scope of this search.
Involvement in Musculoskeletal and Connective Tissue Models
The musculoskeletal system, including joints and bone, is frequently affected by inflammatory and remodeling processes. The role of specialized pro-resolving mediators in these tissues is an area of ongoing investigation.
Arthritis Models
Specific preclinical research focusing on the impact of this compound in arthritis models appears limited in the provided search results. The literature primarily discusses the role of lipoxins as a class, with significant attention given to Lipoxin A4 (LXA4) in various arthritis models, such as collagen-induced arthritis and titanium dioxide-induced arthritis. wikipedia.orgwikipedia.orgnih.govwikipedia.org These studies have demonstrated anti-inflammatory and pro-resolving effects of LXA4, including the reduction of pro-inflammatory cytokines and the promotion of neutrophil clearance. wikipedia.orgnih.gov While LXA5 and Lipoxin B5 have been mentioned in the context of polyunsaturated fatty acid metabolites in arthritis, detailed findings specifically on LXA5's role or efficacy in these models were not identified. r-project.org The biosynthesis of LXA5 from EPA by leukocytes has been reported. uni.lu However, direct experimental evidence for LXA5's specific impact on inflammation, joint damage, or pain in preclinical arthritis models was not found within the scope of this review.
Bone Remodeling and Regeneration
Information regarding the involvement and impact of this compound in preclinical models of bone remodeling and regeneration was not found in the conducted literature search. Research on the role of lipid mediators in bone biology is an active field, but specific studies focusing on LXA5 in processes such as osteoblast differentiation, osteoclast activity, fracture healing, or bone regeneration models were not identified within the scope of the provided search results.
Roles in Reproductive System Models
Lipid mediators are increasingly recognized for their diverse roles in reproductive physiology and pathology. Investigations have begun to explore the presence and function of lipoxins in the reproductive system.
Studies on male infertility have provided specific findings regarding the association of this compound with reproductive health. A targeted lipidomics study analyzing seminal plasma from men with normozoospermia found that higher levels of LXA5 were significantly associated with an increased risk of infertility. lipidmaps.orguni-freiburg.de This finding suggests a potential detrimental association of elevated LXA5 with male fertility in this specific population. The study identified LXA5, along with other lipid metabolites such as 17(S)-HDHA, 15d-PGJ2, and PGJ2, as potential diagnostic biomarkers for infertility in normozoospermic men. lipidmaps.orguni-freiburg.de The hazard ratio for infertility associated with higher levels of LXA5 was reported to be 8.38 (95% CI [4.81, 15.24]). lipidmaps.orguni-freiburg.de
Compound | Hazard Ratio (95% CI) for Infertility (Normozoospermia) |
This compound | 8.38 (4.81, 15.24) |
17(S)-HDHA | 2.32 (1.44, 3.79) |
15d-PGJ2 | 1.71 (1.06, 2.76) |
PGJ2 | 2.28 (1.42, 3.7) |
7(R)-MaR1 | 0.40 (0.24, 0.64) |
11,12-DHET | 0.36 (0.21, 0.58) |
In contrast, other specialized pro-resolving mediators like 7(R)-MaR1 and 11,12-DHET were associated with a decreased risk of infertility in the same study population. lipidmaps.orguni-freiburg.de
While research on lipoxins (primarily LXA4) has also explored roles in female reproductive processes such as the menstrual cycle, embryo implantation, pregnancy, and delivery, highlighting their importance in regulating inflammation during these events, specific preclinical studies detailing the impact of this compound in female reproductive system models were not identified in the available literature.
Endometriosis Models
Information specifically detailing the preclinical biological roles of this compound in endometriosis models was not identified in the provided search results. Studies in this area have primarily focused on other lipoxins or general pro-resolving mediators wikipedia.org.
Effects in Ocular System Models
This compound has been mentioned in the context of the ocular system, specifically concerning corneal wound healing nih.govlipidmaps.orgnih.gov.
Autoimmune Uveitis Models
Specific preclinical studies investigating the effects of this compound in autoimmune uveitis models were not found within the provided search results. Research on lipid mediators in ocular inflammation has explored various compounds, but a direct role for LXA5 in autoimmune uveitis models was not detailed in the retrieved information.
Contributions to Tissue Repair and Wound Healing Processes
This compound, as an EPA-derived specialized pro-resolving mediator, is implicated in the resolution of inflammation, a critical phase for effective tissue repair and wound healing wikipedia.orgbiodeep.cn. While general lipoxins and LXA4 have been more extensively studied for their roles in promoting wound healing and resolving inflammation by regulating immune cell behavior such as neutrophil recruitment and macrophage efferocytosis wikipedia.orgbiodeep.cnmetabolicatlas.orgnih.govcenmed.com, this compound has been specifically noted in relation to corneal wound healing nih.govlipidmaps.orgnih.gov.
Complex Roles in Infection Models
The role of lipoxins in infection models is complex, often involving the modulation of inflammatory responses to pathogens wikipedia.org. While many studies focus on LXA4 and the ALOX5 pathway, there is some evidence regarding the involvement of EPA-derived lipoxins, including epimers of LXA5, in the context of infection.
Modulation of Bacterial Infection Responses (e.g., Sepsis, Tuberculosis, Tularemia)
Specific preclinical data on the role of this compound in models of bacterial infections such as sepsis, tuberculosis, or tularemia was not available in the provided search results. Research in these areas has largely concentrated on the effects of LXA4 and the impact of the 5-lipoxygenase pathway on the host response to bacterial pathogens wikipedia.orglipidmaps.orguni.lu.
Impact on Parasitic Infections (e.g., Toxoplasma gondii, Trypanosoma cruzi)
Lipoxins, including LXA4 and its epimer 15-epi-LXA4, have been investigated for their roles in modulating the host response to parasitic infections such as Toxoplasma gondii and Trypanosoma cruzi. Research in murine models has provided insights into how these lipid mediators influence the course of infection and associated immunopathology.
In the context of Toxoplasma gondii infection, studies have shown that challenge with the parasite can trigger the endogenous release of LXA4. This endogenous LXA4 appears to down-modulate dendritic cell activation both in vivo and in vitro. nih.govasm.org Furthermore, in murine models of T. gondii infection, increased LXA4 production has been observed, which is associated with reduced cerebral inflammation, potentially due to decreased levels of IL-12. frontiersin.org However, this dampening of the immune response, while reducing inflammation, may also negatively impact the host's ability to control the parasite burden. frontiersin.org Mice deficient in 5-lipoxygenase (5-LO), an enzyme involved in lipoxin synthesis, were found to be more susceptible to the inflammatory and lethal effects of T. gondii. wikipedia.org Treatment with LXA4 analogs was shown to restore resistance to tissue pathology in these 5-LO deficient mice, similar to wild-type mice, without the mortality associated with uncontrolled proinflammatory responses. nih.gov
For Trypanosoma cruzi, the causative agent of Chagas disease, specialized pro-resolving lipids like 15-epi-lipoxin A4 have been linked to a decrease in inflammatory changes observed in experimental chronic heart disease models. frontiersin.org These mediators contribute to reducing inflammation and fibrosis, ultimately increasing host survival. frontiersin.org In T. cruzi-infected human endothelial cells, 15-epi-LXA4 has been shown to inhibit NF-κB pathway activation, reducing the phosphorylation of IκB and IKK and preventing NF-κB p65 nuclear translocation. frontiersin.org This suggests a mechanism by which 15-epi-LXA4 modulates the inflammatory response in endothelial cells during T. cruzi infection.
Studies using acetylsalicylic acid (ASA) in T. cruzi-infected mice have also provided evidence for a role of 15-epi-LXA4. Low doses of ASA (25 and 50 mg/Kg) induced a significant increase in 15-epi-LXA4 production, which correlated with prolonged survival, decreased mortality, and reduced cardiac inflammatory infiltrate in the mice. frontiersin.orgnih.gov Exogenous administration of 15-epi-LXA4 at 25 mg/kg significantly decreased parasitemia peaks and cardiac parasite load, improved survival, and partially reversed the detrimental effect observed with high-dose ASA. frontiersin.orgnih.gov This highlights the protective role of 15-epi-LXA4 in acute T. cruzi infection by acting as an anti-inflammatory molecule. nih.gov
While this compound (LXA5) is structurally related to LXA4 and derived from EPA caymanchem.com, specific detailed research findings focusing solely on the impact of LXA5 on Toxoplasma gondii or Trypanosoma cruzi infections were not prominently found in the search results. The available literature primarily discusses the roles of LXA4 and 15-epi-LXA4 in these parasitic models.
Here is a summary of findings on the impact of Lipoxins (primarily LXA4 and 15-epi-LXA4) on parasitic infections:
Parasite | Lipoxin/Metabolite | Observed Effect | Model System | Source |
Toxoplasma gondii | LXA4 | Down-modulation of dendritic cell activation; Reduced cerebral inflammation; Dampened immune response. | Murine model, in vivo and in vitro | nih.govasm.orgfrontiersin.org |
Toxoplasma gondii | LXA4 analogs | Restored resistance to tissue pathology and prevented mortality in 5-LO deficient mice. | Murine model (5-LO deficient mice) | nih.gov |
Trypanosoma cruzi | 15-epi-LXA4 | Decreased inflammatory changes in chronic heart disease; Reduced inflammation and fibrosis; Increased survival. | Experimental chronic heart disease (murine) | frontiersin.org |
Trypanosoma cruzi | 15-epi-LXA4 | Inhibited NF-κB pathway activation in infected human endothelial cells. | Human endothelial cells (in vitro) | frontiersin.org |
Trypanosoma cruzi | 15-epi-LXA4 | Increased by low-dose ASA; Decreased parasitemia, mortality, and cardiac inflammation. | Murine model (ASA treatment) | frontiersin.orgnih.gov |
Dual and Context-Dependent Effects in Infection Models
Specialized pro-resolving mediators (SPMs), including lipoxins, are known for their role in resolving inflammation. However, their effects can be dual and context-dependent, particularly in the complex environment of infection. nih.govmdpi.com While lipoxins are generally considered anti-inflammatory and pro-resolving, their impact can vary depending on the specific pathogen, the host immune status, the stage of infection, and the local tissue environment. nih.govmdpi.comnih.gov
In some infection models, lipoxins exert protective effects by limiting excessive inflammation that can cause host tissue damage. For instance, LXA4 and its analogs have shown protective effects in animal models of infection-based inflammation, such as decreasing systemic inflammation and improving survival in rat models of gram-negative bacterial sepsis or suppressing lung injury caused by Escherichia coli in mice. wikipedia.org
However, in other contexts, lipoxins can have effects that might be considered detrimental to host defense, potentially by dampening necessary protective immune responses. As mentioned in the context of Toxoplasma gondii, while LXA4 reduced cerebral inflammation, it also appeared to dampen the immune response against the parasite itself. frontiersin.org Another example of a context-dependent effect is seen in a mouse model of Mycobacterium tuberculosis infection. In this model, transgenic mice deficient in ALOX5 (which contributes to lipoxin synthesis) exhibited less severe inflammation and better survival compared to control mice. wikipedia.org Treatment of these transgenic mice with oral LXA4 reversed the protective effect of ALOX5 deletion, suggesting that in this specific infection model, high levels of lipoxins might be detrimental. wikipedia.org
The dual nature of lipoxins can be attributed to their complex interactions with various cell types and signaling pathways involved in both inflammation and its resolution. nih.govnih.gov They can influence leukocyte trafficking, cytokine production, and the phenotype of immune cells like macrophages. nih.govnih.govfrontiersin.org The specific receptors they bind to (such as ALX/FPR2) and the downstream signaling cascades activated can lead to diverse outcomes depending on the cellular context and the presence of other mediators. nih.govnih.govfrontiersin.org
The context-dependent effects highlight the intricate balance between inflammation, which is necessary for pathogen clearance, and resolution, which is crucial for minimizing tissue damage and restoring homeostasis. wikipedia.orgfrontiersin.org While SPMs like lipoxins are essential for resolving inflammation, their modulation of the immune response during active infection requires careful consideration, as an overly suppressed inflammatory response could impair pathogen control. frontiersin.org
Here is a summary illustrating the dual/context-dependent effects of Lipoxins in infection models:
Infection Model | Lipoxin/Metabolite | Observed Effect (Context) | Source |
Gram-negative bacterial sepsis | LXA4, LXA4 analog | Decreased systemic inflammation, improved survival (Protective). | wikipedia.org |
Escherichia coli (lung injury) | 15-epi-LXA4 | Suppressed lung injury (Protective). | wikipedia.org |
Toxoplasma gondii | LXA4 | Reduced cerebral inflammation (Protective against immunopathology) but dampened anti-parasite immune response (Potentially detrimental for parasite control). | frontiersin.org |
Mycobacterium tuberculosis | LXA4 | Reversed protective effect seen in ALOX5 deficient mice (Detrimental in this context). | wikipedia.org |
Methodological Approaches in Lipoxin A5 and Lipoxin Research
Utilization of Animal Models for In Vivo Studies
Animal models are indispensable for investigating the complex biological roles of lipoxins, including LXA5, within a living system. These models allow researchers to study the effects of lipoxins on inflammation, immune responses, and disease progression in a physiological context that cannot be fully replicated by in vitro methods. Commonly used animal models in lipoxin research include mice, rats, rabbits, pigs, and non-human primates, although finding models that perfectly mimic human disease states remains a challenge globalresearchonline.net.
Specific animal models, such as 5-lipoxygenase-deficient (Alox5-/-) mice, have been particularly valuable. These mice are unable to generate LXA4 and other 5-LO pathway metabolites, allowing researchers to investigate the consequences of lipoxin deficiency on inflammatory responses and disease outcomes nih.govscienceopen.com. Studies using Alox5-/- mice infected with pathogens like Francisella tularensis have shown increased pro-inflammatory cytokine release, elevated neutrophil recruitment, and increased susceptibility to infection compared to wild-type counterparts, highlighting a detrimental role for LXA4 in the immunopathology of this disease nih.gov. Conversely, administration of exogenous LXA4 to Alox5-/- mice can mimic the phenotype of wild-type animals, further supporting the role of endogenous lipoxins in modulating the immune response nih.gov.
Another animal model used is the murine dorsal air pouch model, which is employed to study localized tissue inflammation and the mechanisms of neutrophil clearance. researchgate.netresearchgate.net. This model allows for the analysis of inflammatory exudates and the tracking of immune cell migration and efferocytosis researchgate.net. Studies using this model have shown that 15-HEPE is converted to LXA5, 15-epi-LXA5, and resolvin E4 by human neutrophils within the exudate researchgate.netresearchgate.net. Administration of 15-epi-LXA5 in this model was shown to promote neutrophil exit from the exudates and their clearance by splenic macrophages, demonstrating systemic resolution mechanisms researchgate.net.
Animal models are also used to study the potential therapeutic effects of lipoxins or their analogs in various disease contexts, including neuroinflammation and cerebral malaria scienceopen.comfrontiersin.org. These studies often involve administering exogenous lipoxins or stable synthetic analogs and assessing their impact on disease markers, immune cell infiltration, and survival scienceopen.comfrontiersin.org.
In Vitro Cellular and Biochemical Assays
In vitro studies using isolated cells and cell lines are crucial for dissecting the specific cellular and molecular mechanisms of lipoxin action, including those of LXA5. These assays provide controlled environments to investigate lipoxin biosynthesis, receptor binding, signaling pathways, and effects on various cellular functions.
Isolated Primary Cell Culture Systems (e.g., Leukocytes, Endothelial Cells, Glial Cells)
Primary cell cultures, directly isolated from tissues, offer a more physiologically relevant model than continuous cell lines. Leukocytes (such as neutrophils, monocytes, and eosinophils), endothelial cells, and glial cells (like microglia and astrocytes) are frequently used in lipoxin research.
Studies with isolated human neutrophils have demonstrated their ability to convert eicosapentaenoic acid (EPA) to LXA5 and LXB5 nih.govcaymanchem.commedchemexpress.com. Porcine leukocytes have also been shown to transform 15-hydroperoxyeicosapentaenoic acid into LXA5 and LXB5 nih.govfrontiersin.orguliege.be. These studies often involve incubating cells with fatty acid precursors or intermediates and analyzing the resulting lipid mediators researchgate.netnih.gov.
Primary endothelial cells, such as human umbilical vein endothelial cells (HUVECs), are used to study the effects of lipoxins on vascular function and immune cell-endothelial interactions. LXA4, for instance, has been shown to inhibit the upregulation of adhesion molecules like E-selectin and ICAM-1 on HUVECs induced by pro-inflammatory cytokines like IL-1β and TNF-α, thereby reducing lymphocyte binding nih.gov. While this specific example pertains to LXA4, similar methodologies are applicable to studying the effects of LXA5 on endothelial cells.
Glial cells, including microglia and astrocytes, are investigated in the context of neuroinflammation. Studies have shown that LXA4 can inhibit microglial activation and reduce neuroinflammation in animal models, suggesting the use of glial cell cultures to explore the underlying mechanisms frontiersin.org.
Transcellular biosynthesis, where lipoxins are formed through the cooperative interaction of different cell types, is often studied using co-culture systems, such as co-incubations of leukocytes with platelets, endothelial cells, or epithelial cells nih.govcaymanchem.comresearchgate.netaston.ac.uk. This mimics the in vivo environment where cells interact during inflammatory responses nih.govcaymanchem.com.
Cell Line-Based Experimental Models
Cell lines provide a convenient and consistent system for high-throughput screening and mechanistic studies. Various cell lines, including those derived from leukocytes, endothelial cells, and epithelial tissues, are utilized in lipoxin research.
Leukocyte cell lines, such as MM6 cells, are used to study lipoxin biosynthesis and the role of enzymes like 5-lipoxygenase activating protein (FLAP) researchgate.net. Studies using MM6 cells and HEK293T cells overexpressing leukotriene pathway enzymes have investigated the dependence of LXA4 and resolvin D1 biosynthesis on FLAP researchgate.net.
Endothelial cell lines can be used to further investigate the effects of lipoxins on processes like proliferation and angiogenesis, relevant in conditions like diabetic retinopathy mdpi.comsemanticscholar.org.
Epithelial cell lines are also employed to study lipoxin interactions. For example, human submandibular gland cell lines (HSG) have been used to show that LXA4 can block TNF-α-mediated upregulation of VCAM-1 and reduce lymphocyte adhesion nih.gov. Endometriotic epithelial cell lines have been used to study the proteomic changes induced by LXA4, revealing its potential to modulate estrogen-mediated effects frontiersin.org.
Cell line studies often involve treating cells with lipoxins or their precursors and analyzing cellular responses such as gene expression (e.g., using qRT-PCR), protein levels (e.g., using Western blotting or proteomics), and functional outcomes like cell adhesion, migration, or cytokine production nih.govnih.govfrontiersin.org.
Advanced Analytical Techniques for Lipidomics Profiling
Precise identification and quantification of lipoxins and other lipid mediators in biological samples are critical for understanding their roles in health and disease. Advanced analytical techniques, particularly mass spectrometry-based methods, are essential for this purpose due to the low concentrations and structural complexity of these compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Lipoxin A5 Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the characterization and quantification of lipoxins, including LXA5, in biological matrices such as cell culture supernatants, tissue homogenates, plasma, and serum nih.govresearchgate.netharvard.eduphysiology.orgmdpi.com. This technique combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry.
LC-MS/MS methods for lipoxin analysis typically involve sample extraction, chromatographic separation on a suitable column (e.g., C18), and detection using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode nih.govphysiology.orgmdpi.com. MRM allows for the selective detection and quantification of target analytes based on their specific precursor-to-product ion transitions nih.govmdpi.com. For LXA4, common transitions include m/z 351/115 and 351/217 nih.gov. While specific transitions for LXA5 would differ based on its structure (C20H30O5, M-H at m/z 349.2), the principle remains the same, targeting characteristic fragment ions researchgate.netcaymanchem.com.
Internal standards, often deuterated analogs of the target lipids (e.g., LXA4-d5), are spiked into samples to improve the accuracy and reproducibility of quantification by accounting for variations during sample processing and analysis nih.govcaymanchem.com. The lower limit of detection for lipoxins by LC-MS/MS can be as low as 0.1 ng/ml nih.gov.
LC-MS/MS allows for the simultaneous quantification of multiple lipid mediators, providing a comprehensive profile of the lipid environment nih.govphysiology.orgmdpi.comnih.gov. This is particularly important in lipoxin research, as these mediators are part of complex networks of lipid signals physiology.orgnih.gov.
Targeted Lipid Mediator Metabololipidomics
Targeted lipid mediator metabololipidomics is a specialized application of LC-MS/MS that focuses on the comprehensive analysis of a defined set of bioactive lipid mediators, including lipoxins, resolvins, protectins, and maresins harvard.eduphysiology.orgnih.govfrontiersin.org. This approach aims to identify and quantify these mediators and their pathway markers to understand the dynamics of lipid metabolism in various biological processes, particularly inflammation and its resolution physiology.orgnih.govfrontiersin.org.
This methodology involves the use of extensive libraries of synthetic and authentic lipid mediator standards to ensure accurate identification based on chromatographic retention times and characteristic fragmentation patterns physiology.orgnih.gov. Targeted metabololipidomics can identify lipid mediators derived from various polyunsaturated fatty acids, including arachidonic acid (precursor for lipoxins), eicosapentaenoic acid (precursor for E-series resolvins and potentially LXA5), and docosahexaenoic acid (precursor for D-series resolvins, protectins, and maresins) semanticscholar.orgphysiology.orgnih.govfrontiersin.org.
By profiling these lipid mediator networks, researchers can gain insights into the balance between pro-inflammatory and pro-resolving pathways. For example, targeted lipid mediator metabololipidomics has been used to characterize lipid mediator profiles in the spinal cord during neuroinflammation or in gingival tissue during periodontitis, revealing alterations in lipoxin levels and other pathway markers associated with disease progression or resolution nih.govfrontiersin.org.
The sensitivity and selectivity of targeted LC-MS/MS are crucial for detecting and quantifying lipid mediators that are present at very low concentrations in biological samples uliege.be. While challenges remain in reliably quantifying SPMs due to their low levels and instability, LC-MS/MS-based metabololipidomics represents the most commonly accepted method for this purpose researchgate.netuliege.be.
Genetic Manipulation and Gene Editing Approaches
Genetic manipulation techniques are fundamental tools in dissecting the roles of specific genes involved in lipoxin biosynthesis and signaling. By altering gene expression, researchers can study the impact of these changes on lipoxin production and the subsequent physiological outcomes.
Gene Knockout and Knockdown Models (e.g., Alox5-/- mice)
Gene knockout and knockdown models are widely used to investigate the necessity of specific enzymes or receptors in lipoxin pathways. A prominent example in lipoxin research is the use of Alox5-deficient mice (Alox5-/-). nih.govwikipedia.org The Alox5 gene encodes Arachidonate 5-lipoxygenase (ALOX5), a key enzyme in the biosynthesis of both pro-inflammatory leukotrienes and anti-inflammatory lipoxins, including LXA4 and LXA5. wikipedia.orgwikipedia.orgsciforum.netnih.gov
Studies utilizing Alox5-/- mice have provided insights into the in vivo roles of lipoxins. For instance, Alox5-/- mice are unable to produce significant amounts of lipoxins and leukotrienes. nih.govnih.gov Research in these models has shown varied outcomes depending on the inflammatory context. In some infection models, Alox5 deficiency has been associated with altered inflammatory responses and disease severity, highlighting the role of ALOX5-derived mediators in modulating inflammation. nih.govwikipedia.org For example, in experimental cerebral malaria, Alox5-/- mice showed increased levels of pro-inflammatory cytokines and accelerated mortality, which could be prevented by administering a lipoxin analog. nih.gov This suggests that endogenous lipoxin production, dependent on ALOX5, plays a protective role in this model. Conversely, in some models, Alox5 deficiency has been linked to enhanced resistance or lessened pathology, indicating the complex and context-dependent roles of ALOX5 products. wikipedia.org
Beyond complete gene knockout, knockdown approaches using techniques like siRNA can be employed in cell culture or in vivo to transiently reduce the expression of genes involved in lipoxin pathways, allowing for the study of acute effects. cancer-genetics.org
Data from studies using Alox5-/- mice can be summarized to show the impact of ALOX5 deficiency on lipoxin production and inflammatory markers in specific disease models.
Model | Lipoxin Production (e.g., LXA4) | Leukotriene Production (e.g., LTB4) | Inflammatory Markers (e.g., IL-12, IFN-γ) | Disease Outcome | Source |
Experimental Cerebral Malaria | Decreased/Absent | Decreased/Absent | Increased | Accelerated mortality | nih.gov |
Experimental Autoimmune Encephalomyelitis | Leukotriene Deficient nih.gov | Leukotriene Deficient nih.gov | Not specified in detail nih.gov | Earlier disease onset, higher incidence nih.gov | nih.gov |
It is important to note that while Alox5 deficiency ablates lipoxin synthesis via the ALOX5 pathway, alternative pathways might contribute to some residual lipoxin production or the synthesis of other mediators, which can influence the observed phenotypes in knockout models. nih.gov
Receptor Overexpression Models
Lipoxins, including LXA5 and LXA4, exert many of their effects by binding to specific G protein-coupled receptors (GPCRs), primarily the formyl peptide receptor 2 (FPR2), also known as the ALX/FPR2 receptor. creative-proteomics.comwikipedia.orgguidetopharmacology.org Overexpression models involve increasing the expression levels of these receptors in specific cell types or tissues to investigate how enhanced receptor signaling impacts cellular responses to lipoxins.
Studies involving the overexpression of ALX/FPR2 can help to clarify the downstream signaling cascades activated by lipoxin binding and the functional consequences of increased receptor density. For example, overexpression of ALX/FPR2 can enhance the sensitivity of cells to lipoxin-mediated effects, such as the inhibition of neutrophil recruitment or the promotion of efferocytosis (the clearance of apoptotic cells). nih.govdovepress.com
Genetic targeting of ALX/FPR2, including overexpression or deficiency, has been utilized in mouse models to study the receptor's role in various inflammatory conditions. nih.gov These studies reinforce the importance of ALX/FPR2 in transducing the pro-resolving actions of lipoxins. nih.gov
Proteomic Profiling for Downstream Target Identification
Proteomic profiling, the large-scale study of proteins, is a powerful approach to identify the downstream targets and signaling pathways affected by lipoxins like this compound. By comparing the protein expression profiles of cells or tissues treated with lipoxins to control samples, researchers can identify proteins whose levels or modifications are altered in response to lipoxin signaling.
Mass spectrometry-based proteomics allows for the relative quantification of thousands of proteins, providing a global view of the cellular response to lipoxins. frontiersin.orgresearchgate.net This can reveal changes in the abundance of enzymes, signaling molecules, transcription factors, and structural proteins. dovepress.comfrontiersin.orgnih.gov
Research using proteomic approaches has helped to identify potential downstream targets of lipoxins. For instance, studies with LXA4 have shown that it can alter the phosphorylation status of key signaling molecules and influence the levels of transcription factors involved in inflammatory responses. dovepress.comnih.gov Proteomic analysis has also been used to investigate the effects of lipoxins in specific disease contexts, such as identifying protein changes in endometriotic epithelial cells treated with LXA4. frontiersin.org These studies can shed light on the molecular mechanisms by which lipoxins exert their therapeutic effects and identify novel pathways involved in disease pathology. frontiersin.org
Proteomic profiling can also be used in conjunction with other techniques, such as lipidomics (the study of lipids), to gain a more comprehensive understanding of the interplay between lipid mediators and protein signaling networks during inflammation and its resolution. mdpi.comresearchgate.net
Table summarizing examples of proteins or pathways identified through proteomic studies in response to lipoxins (primarily LXA4, as LXA5 specific proteomic data was not prominently found in the search results):
Stimulus/Treatment | Cell/Tissue Type | Key Findings (Affected Proteins/Pathways) | Source |
LXA4 | Endometriotic epithelial cells | Proteins involved in mRNA translation, growth, proliferation, proteolysis, and immune responses frontiersin.org | frontiersin.org |
LXA4 | Cells stimulated with GM-CSF | Changes in overall protein phosphorylation and tyrosine phosphorylation; STAT-5 transcription factor and SHP-2 phosphatase affected nih.gov | nih.gov |
LXA4 | Human synovial fibroblasts | Inhibition of IL-1β-induced MMP-3 expression and IL-6/IL-8 release; stimulation of TIMP-1/TIMP-2 synthesis core.ac.uk | core.ac.uk |
These proteomic studies provide valuable data for understanding the complex cellular responses orchestrated by lipoxins and identifying potential targets for therapeutic intervention.
Emerging Research Directions and Future Perspectives on Lipoxin A5
Elucidation of Unresolved Intracellular Signaling Mechanisms
Despite progress in identifying lipoxin receptors, the precise intracellular signaling cascades activated by LXA5 binding remain an area of active research. Lipoxins, including LXA4, are known to primarily exert their actions through the formyl peptide receptor 2 (FPR2/ALX), a G protein-coupled receptor (GPCR). However, the downstream signaling events triggered by LXA5 activation of FPR2/ALX, or potentially other receptors, are not fully characterized. Studies suggest that lipoxin binding to its receptor can trigger the activation of GTPase, phospholipase A2, and phospholipase D, responses that can be inhibited by pertussis toxin. Furthermore, LXA4 has been shown to influence pathways such as PI3K/Akt and ERK/Nrf-2, which are involved in anti-apoptotic and defense mechanisms. Unresolved questions persist regarding how LXA5 specifically modulates these and other intracellular pathways to mediate its pro-resolving effects. A deeper understanding of these mechanisms is crucial for designing targeted therapies.
Investigation of Novel Lipoxin A5 Analogs and Mimetics for Enhanced Stability and Bioactivity
A significant challenge in utilizing native lipoxins, including LXA5, as therapeutic agents is their rapid metabolic inactivation in vivo. Enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) can inactivate lipoxins through oxidation. To circumvent this limitation, the development of stable lipoxin analogs and mimetics with enhanced metabolic stability and sustained bioactivity is a critical research direction. Early efforts in designing LXA4 analogs involved modifications at the C-15 and C-20 positions to hinder metabolic deactivation. More recent work has explored modifications such as the addition of a fluoride to a phenoxy ring or the incorporation of benzo-fused ring systems, which have shown improved stability and potency in preclinical models. Future research will focus on designing and evaluating novel LXA5-specific analogs and mimetics that retain or enhance the pro-resolving properties of native LXA5 while exhibiting increased resistance to degradation, potentially opening avenues for therapeutic applications.
Deeper Understanding of the Interplay between this compound and Other Specialized Pro-Resolving Mediators
The resolution of inflammation is a complex, active process involving a cascade of events orchestrated by various SPMs, including lipoxins, resolvins, protectins, and maresins. These mediators are often generated sequentially or concurrently and can act in concert or antagonistically to promote the return to homeostasis. While the general concept of SPM interaction is recognized, the specific interplay between LXA5 (derived from EPA) and other SPMs, such as E-series resolvins (also derived from EPA) or D-series resolvins and protectins (derived from docosahexaenoic acid), requires deeper investigation. Understanding how LXA5 signaling integrates with or modulates the actions of other SPMs is essential for comprehending the full spectrum of its role in inflammatory resolution and for developing combination therapeutic strategies.
Addressing Methodological Challenges in Low-Concentration SPM Detection and Quantification
Reliable detection and quantification of SPMs, including LXA5, in biological samples is challenging due to their low endogenous concentrations compared to pro-inflammatory mediators and their inherent instability. Current analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have improved sensitivity but still face limitations in accurately measuring the subtle changes in SPM levels during the dynamic process of inflammatory resolution. Further research is needed to develop more sensitive, specific, and robust analytical techniques capable of accurately quantifying LXA5 and its metabolites in various biological matrices, such as tissues, plasma, and exudates. Addressing these methodological challenges is fundamental for conducting accurate research on LXA5 biosynthesis, metabolism, and biological roles.
Validation of Proposed Lipoxin Receptor Specificity and Signaling Cascades in Advanced Genetic Models
While FPR2/ALX is considered the primary receptor for LXA4 and is implicated in the action of other lipoxins, including LXA5, the specificity of LXA5 binding and the downstream signaling cascades initiated by this interaction require further validation. Studies using knockout mice models have sometimes yielded conflicting results regarding the role of proposed SPM receptors, highlighting the need for more definitive genetic studies. Future research should leverage advanced genetic models, such as conditional knockout or knock-in mice specifically targeting FPR2/ALX or other potential LXA5 receptors in a cell- or tissue-specific manner, to conclusively validate the receptor specificity of LXA5 and dissect the precise signaling pathways involved in its biological actions in vivo.
Exploration of this compound-Specific Biological Roles Distinct from Other Lipoxins
Although lipoxins share many pro-resolving properties, there is evidence suggesting distinct biological activities among different lipoxin family members. For instance, LXA5 has been shown to contract guinea pig pulmonary parenchymal strips with similar potency to LXA4 and LXB4, but unlike LXA4 and LXB4, it does not exert vasodilatory effects on aortic smooth muscle. These observed differences, although limited, suggest that LXA5 may possess unique biological roles or act preferentially in specific tissues or pathological conditions compared to other lipoxins. Future research should systematically explore the distinct biological activities of LXA5 using comparative studies in various in vitro and in vivo models of inflammation and disease, aiming to identify specific roles that may not be fully replicated by LXA4 or other SPMs.
Integration of this compound Pathways with Systems Biology Approaches to Inflammatory Resolution
The resolution of inflammation is a highly orchestrated process involving complex interactions between various cell types, mediators, and signaling networks. Integrating the study of LXA5 pathways with systems biology approaches can provide a more holistic understanding of its role within this intricate network. Future research should utilize multi-omics technologies (e.g., transcriptomics, proteomics, lipidomics, and metabolomics) in conjunction with computational modeling to map the complete biosynthetic and metabolic pathways of LXA5, identify its interacting partners, and delineate its influence on broader cellular and tissue responses during inflammatory resolution. This integrated approach can reveal novel insights into how LXA5 contributes to restoring tissue homeostasis and identify potential new targets for therapeutic intervention.
Q & A
Q. What are the primary biological roles of Lipoxin A5 in inflammation resolution, and how can its activity be experimentally distinguished from other lipid mediators?
this compound (LXA5) functions as a specialized pro-resolving mediator (SPM) that promotes inflammation resolution by modulating leukocyte trafficking and cytokine production . To distinguish its activity from other lipid mediators (e.g., resolvins or prostaglandins), researchers should employ targeted lipidomic profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Co-incubation experiments with receptor antagonists (e.g., ALX/FPR2 inhibitors) can isolate LXA5-specific effects in cellular models .
Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices like serum or tissue homogenates?
LC-MS/MS is the gold standard due to its sensitivity (detection limits ~0.1–1 pg/mL) and specificity. Sample preparation must include solid-phase extraction (SPE) to remove phospholipid interference. For validation, spike-and-recovery experiments with deuterated LXA5 (d4-LXA5) are critical to assess matrix effects. Alternative methods like ELISA lack specificity due to cross-reactivity with structurally similar eicosanoids .
Q. How can researchers ensure the stability of this compound during experimental workflows, given its susceptibility to enzymatic degradation?
LXA5 is prone to rapid metabolism by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). To mitigate degradation:
- Add enzyme inhibitors (e.g., 10 µM indomethacin) to cell culture media or tissue homogenization buffers.
- Store samples at −80°C in argon-flushed vials to prevent oxidation.
- Conduct time-course stability assays to validate handling protocols .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating this compound's cross-species functional conservation (e.g., murine vs. human models)?
- Species-Specific Receptors : Confirm ALX/FPR2 receptor homology via sequence alignment and functional assays (e.g., calcium flux in transfected HEK293 cells).
- Dose-Response Variability : Use pharmacokinetic profiling to account for differences in LXA5 half-life (e.g., murine plasma t½ ≈ 2–4 minutes vs. human t½ ≈ 5–7 minutes).
- In Vivo Models : Opt for transgenic mice with humanized lipid mediator pathways to reduce translational gaps .
Q. How can contradictory findings in this compound's role in chronic inflammatory diseases (e.g., rheumatoid arthritis vs. atherosclerosis) be systematically resolved?
- Mechanistic Contextualization : Use tissue-specific knockout models (e.g., myeloid vs. endothelial cell ALX/FPR2 deletions) to dissect compartmentalized effects.
- Multi-Omics Integration : Combine lipidomics with transcriptomic data (RNA-seq) to identify downstream pathways uniquely regulated by LXA5 in specific disease contexts.
- Meta-Analysis : Apply the PICO framework (Population: disease model; Intervention: LXA5 administration; Comparison: placebo/other SPMs; Outcome: inflammatory markers) to evaluate heterogeneity across studies .
Q. What strategies optimize the synthesis of this compound analogs with enhanced metabolic stability for preclinical testing?
- Structural Modifications : Introduce methyl groups at carbon 5 or 15 to block 15-PGDH-mediated degradation. Validate analogs via in vitro stability assays (e.g., incubation with recombinant 15-PGDH).
- Stereochemical Control : Use chiral HPLC to isolate enantiomers and assess bioactivity.
- In Vivo Efficacy : Test analogs in murine peritonitis models with pharmacokinetic monitoring (Cmax, AUC) .
Methodological Guidance Table
Literature Review and Validation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.